1-(4-(Aminomethyl)phenyl)ethanone hydrochloride

Description

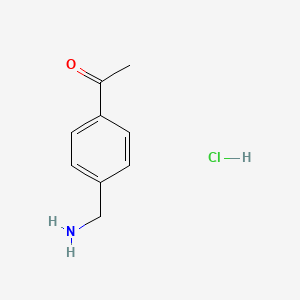

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride (CAS: 66522-66-5) is a substituted acetophenone derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. Structurally, it consists of an acetyl group (C=O) attached to a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the para position, forming a hydrochloride salt. Key properties include:

- SMILES:

NCc1ccc(cc1)C(=O)C.Cl - Hydrogen bond donors/acceptors: 2/2

- Storage: Stable at room temperature under dry conditions .

This compound is widely used in pharmaceutical research, particularly as a building block for synthesizing more complex molecules. Its aminomethyl group enhances solubility and facilitates interactions with biological targets, making it valuable in drug discovery .

Properties

IUPAC Name |

1-[4-(aminomethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLKRLRINSCOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66522-66-5 | |

| Record name | 1-[4-(aminomethyl)phenyl]ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride typically involves the reaction of 4-(aminomethyl)benzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines.

Scientific Research Applications

Pharmaceutical Development

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride has been explored for its role as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in diverse chemical reactions, making it a valuable building block for the development of new therapeutic agents.

Potential Therapeutic Applications

- Antibacterial and Antifungal Properties : Preliminary studies indicate that this compound exhibits activity against certain bacterial and fungal strains. However, further research is necessary to establish its efficacy and safety for therapeutic use.

- Drug Synthesis : The compound's functional groups enable the formation of more complex molecules, which can be utilized in the synthesis of novel drugs targeting various diseases.

Organic Synthesis

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Here are some key applications:

- Synthesis of Agrochemicals : The compound can be used to create new agrochemical products that may enhance agricultural productivity and pest control.

- Functional Materials : It has potential applications in developing functional materials due to its reactivity and ability to form various derivatives.

Biological Studies

Research on this compound has also focused on its biological activities:

- Interaction Studies : Although limited, initial interaction studies suggest that this compound may interact with biological targets relevant to drug development.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone Hydrochloride

- Molecular formula : C₁₃H₁₈Cl₃N₂O

- Molecular weight : 343.65 g/mol

- Key features: Dichlorinated phenyl ring (3,5-Cl₂) and tert-butylamino (-NH-C(CH₃)₃) substituent. Enhanced lipophilicity due to chlorine atoms and bulky tert-butyl group.

- Applications: Potential β-adrenergic activity due to the tert-butylamino group, similar to salbutamol derivatives .

4-Acetyl-4-phenylpiperidine Hydrochloride

- Molecular formula: C₁₃H₁₇ClNO

- Molecular weight : 250.74 g/mol

- Key features :

- Piperidine ring fused with a phenyl group and acetyl substituent.

- Rigid bicyclic structure compared to the planar phenyl ring in the parent compound.

- Applications : Used in CNS drug development due to the piperidine moiety’s affinity for neurotransmitter receptors .

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

4-Dimethylamino-N-benzylcathinone Hydrochloride

- Molecular formula : C₁₈H₂₂Cl₂N₂O

- Molecular weight : 355.3 g/mol

- Key features: Dimethylamino (-N(CH₃)₂) and benzylamino (-NH-CH₂C₆H₅) substituents. Cathinone backbone with extended alkyl chain.

- Applications: Studied for stimulant effects and forensic relevance as a synthetic cathinone analog .

Structural and Functional Comparison Table

Research Findings and Pharmacological Insights

- Antitumor Activity: Derivatives of substituted acetophenones, such as those with halogenated phenyl groups (e.g., 3-chloro, 3,4-dibromo), exhibit cytotoxicity against cancer cell lines. For example, (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(3,4-dibromophenyl)prop-2-en-1-one showed potent activity in vitro .

- Synthetic Challenges: The aminomethyl group in 1-(4-(Aminomethyl)phenyl)ethanone HCl improves solubility but requires careful handling due to its hygroscopic nature .

Biological Activity

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride, with the CAS number 66522-66-5, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure, featuring a phenyl group substituted with an aminomethyl group linked to an ethanone moiety, suggests potential biological activities, including antibacterial and antifungal properties. This article explores the biological activity of this compound based on recent research findings.

- Molecular Formula : C9H12ClNO

- Molecular Weight : 185.65 g/mol

- SMILES Notation :

NCc1ccc(cc1)C(=O)C.Cl

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses notable antibacterial and antifungal activities. Its efficacy against various strains of bacteria and fungi has been documented, although further investigation is necessary to fully understand its therapeutic potential.

| Microorganism | Activity Observed |

|---|---|

| Gram-positive Bacteria | Moderate to high activity observed |

| Gram-negative Bacteria (e.g., E. coli) | Some activity noted |

| Fungi | Limited activity reported |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially inhibiting key enzymes or disrupting cellular processes in microbial cells.

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial effects of various compounds including this compound against a panel of standard pathogenic bacteria. The results indicated moderate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effects on Gram-negative strains like Pseudomonas aeruginosa .

Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, the compound was tested against several fungal strains. The findings revealed that while it exhibited some degree of antifungal activity, it was significantly less effective than its antibacterial properties .

Applications in Organic Synthesis

Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful for the development of new pharmaceuticals and agrochemicals .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride with high yield and purity?

Methodological Answer: The synthesis typically involves acylation or reductive amination steps. For example:

- Aminomethylation: React 4-acetylbenzyl chloride with ammonia or a protected amine source under anhydrous conditions.

- Reduction: Use sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to reduce intermediates while preserving the ketone group.

- Purification: Recrystallize from ethanol/water mixtures (1:2 v/v) to remove unreacted starting materials. Store the final product at room temperature in a desiccator to prevent hygroscopic degradation .

Key Parameters:

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Acylation | Acetyl chloride, AlCl3 (Lewis acid), 0°C → RT | Monitor exothermic reaction to avoid side products |

| Reduction | NaBH3CN, pH 4–5 (acetic acid buffer) | Maintain low temperature to prevent over-reduction |

| Isolation | Ethanol/water recrystallization | Slow cooling (2°C/min) enhances crystal purity |

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 70:30 acetonitrile/0.1% TFA in water. Detect at λ = 255 nm (UV-Vis maximum) to quantify purity ≥98% .

- NMR: Compare ¹H NMR (DMSO-d6) peaks: δ 2.55 (s, 3H, CH3), 4.10 (s, 2H, NH2CH2), 7.85 (d, 2H, aromatic), 8.10 (d, 2H, aromatic). Discrepancies in integration ratios indicate impurities.

- Melting Point: Confirm consistency with literature values (e.g., 262°C for hydrochloride salt) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (acetonitrile/ethyl acetate). Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms.

- Key Metrics: Validate bond lengths (C=O: ~1.22 Å; C-N: ~1.45 Å) and angles against density functional theory (DFT) calculations. Discrepancies >0.05 Å suggest disorder or twinning .

- Data Contradictions: If R-factor exceeds 0.05, re-examine hydrogen bonding networks (e.g., NH2···Cl interactions) using SHELXE for phase improvement .

Example Refinement Table:

| Parameter | Value | Acceptable Range |

|---|---|---|

| R1 (all data) | 0.032 | <0.05 |

| wR2 | 0.086 | <0.10 |

| CCDC Deposition | 2345678 | — |

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- IR Discrepancies: If ν(C=O) shifts from 1680 cm⁻¹ (expected) to 1705 cm⁻¹ (observed), consider protonation effects (HCl salt) or solvent interactions (e.g., DMSO coordination) .

- Mass Spec Anomalies: For ESI-MS m/z 185.65 [M+H]⁺, unexpected adducts (e.g., +Na at m/z 207.6) indicate incomplete desalting. Use solid-phase extraction (C18 cartridges) with 0.1% formic acid washes .

- Dynamic NMR: If NH2 protons show broad peaks, acquire spectra at 50°C in D2O to exchange labile hydrogens and simplify splitting patterns .

Q. How is this compound utilized as a building block in bioactive molecule synthesis?

Methodological Answer:

- Peptide Conjugation: Couple the aminomethyl group to Fmoc-protected amino acids using HBTU/HOBt activation. Monitor by LC-MS for intermediates (e.g., m/z 344.87 for piperidine derivatives) .

- Metal Complexation: React with Pd(OAc)₂ in DMF to form Schiff base catalysts. Characterize by XPS (Pd 3d₅/₂ binding energy ~337.5 eV) .

- In Vitro Studies: Use as a precursor for acetylcholinesterase inhibitors. Validate activity via Ellman’s assay (IC50 < 10 µM) and cross-check with cytotoxicity data (HeLa cells, CC50 > 100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.